molecular formula C14H21ClN2O B12702574 Propiophenone, 4'-amino-3-piperidino-, monohydrochloride CAS No. 97379-90-3

Propiophenone, 4'-amino-3-piperidino-, monohydrochloride

Cat. No.: B12702574
CAS No.: 97379-90-3
M. Wt: 268.78 g/mol
InChI Key: RHJXUCHWUDVIDM-UHFFFAOYSA-N
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Description

Propiophenone, 4’-amino-3-piperidino-, monohydrochloride is a chemical compound with the molecular formula C14H20N2O.ClH and a molecular weight of 268.82 g/mol . This compound is known for its significant biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride typically involves the aminomethylation of 4-substituted acetophenones, yielding a series of β-amino-4-substituted propiophenones. These intermediates are then reduced with lithium alumohydride in dry ether to produce 1-(4-substituted phenyl)-3-[4-substituted piperazino (piperidino)]propan-1-ols, which are subsequently converted to the corresponding dihydrochlorides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 4’-amino-3-piperidino-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols or amines.

    Substitution: This compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium alumohydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted phenylpropanols, piperidones, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propiophenone, 4’-amino-3-piperidino-, monohydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit adenosine deaminase, a key enzyme in purine metabolism, by binding to its active site and preventing the conversion of adenosine to inosine . This inhibition can lead to various biological effects, including altered cellular respiration and metabolism.

Comparison with Similar Compounds

Propiophenone, 4’-amino-3-piperidino-, monohydrochloride can be compared with other similar compounds, such as:

The uniqueness of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.

Properties

CAS No.

97379-90-3

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

1-(4-aminophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16;/h4-7H,1-3,8-11,15H2;1H

InChI Key

RHJXUCHWUDVIDM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

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